4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylsulfamoylamino group, an ethoxyphenyl group, and an oxopyrrolidine ring
Scientific Research Applications
4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxopyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the oxopyrrolidine ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, often using an ethoxyphenyl halide and a suitable base.
Attachment of the Dimethylsulfamoylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Mechanism of Action
The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and compounds with similar functional groups, such as:
Uniqueness
4-[(Dimethylsulfamoyl)amino]-1-(4-ethoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and its structural complexity
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(4-ethoxyphenyl)-2-oxopyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-4-21-13-7-5-12(6-8-13)17-10-11(9-14(17)18)15-22(19,20)16(2)3/h5-8,11,15H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQGIDHKEDTNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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